
How to avoid interference of Tryptoline in MTT
assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tryptoline

Cat. No.: B014887 Get Quote

Technical Support Center: Tryptoline and MTT
Assays
This technical support center provides researchers, scientists, and drug development

professionals with guidance on how to avoid potential interference of Tryptoline in 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.

Frequently Asked Questions (FAQs)
Q1: What is Tryptoline and why might it interfere with the MTT assay?

Tryptoline, also known as tetrahydro-β-carboline, is a natural organic derivative of β-carboline.

[1] Compounds structurally related to Tryptoline, such as phenolic tetrahydro-β-carboline

alkaloids, have demonstrated antioxidant and free radical scavenging properties.[1] This is

significant because the MTT assay's principle lies in the reduction of the yellow tetrazolium salt

(MTT) to a purple formazan product by mitochondrial dehydrogenases in metabolically active

cells.[2][3] Antioxidant compounds can directly reduce MTT to formazan in a cell-free

environment, leading to a false-positive signal and an overestimation of cell viability.[4][5]

Q2: What are the signs of Tryptoline interference in my MTT assay?

A primary indication of interference is a significant increase in absorbance in cell-free wells

(media, MTT, and Tryptoline only) compared to the control wells (media and MTT only).[6]
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Visually, you may observe a color change towards purple in the cell-free wells containing

Tryptoline. Another red flag is obtaining results that contradict other viability assays or

microscopic observations, such as seeing a high MTT signal despite visible signs of

cytotoxicity.[7]

Q3: How can I confirm if Tryptoline is interfering with my MTT assay?

To confirm interference, a cell-free control experiment is essential. This involves incubating

Tryptoline with the MTT reagent in the absence of cells and measuring the absorbance.[6][8] A

significant increase in absorbance in the presence of Tryptoline indicates direct reduction of

MTT.

Q4: Can I modify the MTT assay protocol to avoid this interference?

While modifications can help, they may not completely eliminate the interference. One common

approach is to wash the cells with phosphate-buffered saline (PBS) or serum-free medium after

the treatment incubation with Tryptoline and before adding the MTT reagent.[2] This helps to

remove any residual Tryptoline that could directly reduce the MTT. However, the efficacy of

this step depends on how readily Tryptoline is washed away from the cells.

Q5: What are the recommended alternative assays if Tryptoline interference is confirmed?

If Tryptoline interference is confirmed, it is highly recommended to use an alternative cell

viability assay that does not rely on a tetrazolium reduction mechanism. Suitable alternatives

include:

Sulforhodamine B (SRB) Assay: Measures total protein content.[9][10]

ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of metabolically active

cells.[11][12][13]

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells,

indicating cytotoxicity.[7][14][15]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://tribioscience.com/ldh-cytotoxicity-assay/
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/pdf/troubleshooting_inconsistent_MTT_assay_results_with_Agent_50.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://cellculture2.altervista.org/cell-quantitation-srb-assay/
https://www.wisdomlib.org/concept/srb-assay-method
https://resources.revvity.com/pdfs/MAN_LITES_ATPLITE_6016941-6016943-6016947-6016949.pdf
https://blog.quartzy.com/2017/05/01/cell-viability-assays-mtt-protocol
https://resources.revvity.com/pdfs/MAN_LITES_ATPLITE-1STEP_6016731-6016736-6016739.pdf
https://tribioscience.com/ldh-cytotoxicity-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5501254/
https://www.creative-bioarray.com/ldh-cytotoxicity-assay.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a systematic approach to identifying and mitigating Tryptoline interference

in your MTT assay.

Step 1: Preliminary Check for Interference
Objective: To determine if Tryptoline directly reduces MTT in a cell-free system.

Protocol:

Prepare a 96-well plate with the same concentrations of Tryptoline to be used in your

cellular assay.

Add cell culture medium to these wells, ensuring the final volume is consistent with your

experimental setup.

Include control wells containing only cell culture medium.

Add MTT reagent to all wells at the final concentration used in your assay.

Incubate the plate for the same duration as your standard MTT assay (e.g., 2-4 hours) at

37°C.

Add the solubilization solution (e.g., DMSO) to all wells.

Measure the absorbance at the appropriate wavelength (typically 570 nm).

Interpretation:

No Interference: If the absorbance values in the wells with Tryptoline are similar to the

control wells, direct interference is unlikely.

Interference: A significant, dose-dependent increase in absorbance in the wells containing

Tryptoline indicates direct reduction of MTT and interference with the assay.

Step 2: Modifying the MTT Assay Protocol
Objective: To minimize interference by washing away residual Tryptoline.

Protocol:
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After treating the cells with Tryptoline for the desired incubation period, carefully aspirate

the medium.

Gently wash the cells once or twice with sterile PBS or serum-free medium.

Add fresh medium containing the MTT reagent to the cells.

Proceed with the standard MTT assay protocol (incubation, solubilization, and absorbance

reading).

Considerations:

This method may not be completely effective if Tryptoline binds to the cells or the plate

surface.

The washing steps may cause some cell detachment, particularly with loosely adherent cell

lines.

Step 3: Selecting and Performing an Alternative Assay
Objective: To obtain reliable cell viability data in the presence of Tryptoline.

If interference is confirmed and washing is not sufficient, select an alternative assay with a

different mechanism.

Quantitative Data Summary
The following table summarizes the principles and potential for interference of different cell

viability assays when used with compounds like Tryptoline.
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Assay Principle
Potential for Tryptoline
Interference

MTT Assay

Enzymatic reduction of

tetrazolium salt by viable cells.

[2][3]

High: Tryptoline's potential

antioxidant properties can

directly reduce MTT.[1][4][5]

SRB Assay
Staining of total cellular protein

with sulforhodamine B.[9][10]

Low: The assay is based on

protein binding, not redox

chemistry.

ATP-based Assays

Quantification of ATP as a

marker of metabolically active

cells.[11][12][13]

Low: This method measures

cellular energy currency and is

unlikely to be affected by the

reducing potential of

Tryptoline.

LDH Assay

Measurement of lactate

dehydrogenase released from

damaged cells.[7][14][15]

Low: This assay measures

membrane integrity and is not

based on redox reactions.

Experimental Protocols for Alternative Assays
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for a 96-well plate format.

Materials:

Trichloroacetic acid (TCA), 10% (w/v)

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Acetic acid, 1% (v/v)

Tris base solution, 10 mM, pH 10.5

Procedure:
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Cell Seeding and Treatment: Seed and treat cells with Tryptoline as per your experimental

design.

Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C

for 1 hour.

Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.

Air Dry: Allow the plates to air dry completely.

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature

for 30 minutes.

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

Air Dry: Allow the plates to air dry completely.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510

nm.

ATP-based Luminescence Assay (e.g., CellTiter-Glo®)
Protocol
This is a general protocol; refer to the manufacturer's instructions for specific kits.

Materials:

ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Opaque-walled 96-well plates

Procedure:

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with

Tryptoline.
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Reagent Preparation: Prepare the ATP assay reagent according to the kit's instructions.

Lysis and Luminescence Reaction: Add a volume of the reagent equal to the volume of cell

culture medium in each well.

Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room

temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Measurement: Measure the luminescence using a plate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Protocol
This protocol provides a general outline for a colorimetric LDH assay.

Materials:

LDH assay kit (containing substrate, cofactor, and dye solutions)

Lysis buffer (provided in the kit for maximum LDH release control)

Stop solution (provided in the kit)

Procedure:

Cell Seeding and Treatment: Seed cells and treat with Tryptoline. Include the following

controls:

Spontaneous LDH release: Untreated cells.

Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end

of the experiment.

Vehicle control: Cells treated with the vehicle used to dissolve Tryptoline.

Supernatant Collection: After treatment, carefully collect a portion of the cell culture

supernatant from each well.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/product/b014887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture

according to the kit's protocol.

Incubation: Incubate the plate at room temperature for the time specified in the kit's

instructions (usually 20-30 minutes), protected from light.

Stop Reaction: Add the stop solution to each well.

Absorbance Measurement: Measure the absorbance at the recommended wavelength

(typically 490 nm).

Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of

the experimental and control wells.
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Caption: Mechanism of Tryptoline interference in the MTT assay.
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Caption: Troubleshooting workflow for Tryptoline interference.
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Caption: Logical relationship for selecting an alternative assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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